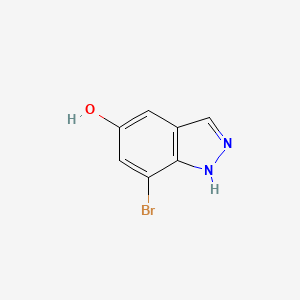

7-Bromo-1H-indazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromoaniline and glyoxylic acid, followed by cyclization in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent like ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize byproducts. Catalysts like copper acetate can be employed to enhance the efficiency of the cyclization process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes regioselective substitution under controlled conditions:

-

SNAr (Nucleophilic Aromatic Substitution):

Reacts with hydrazine hydrate in 2-MeTHF at 95°C, yielding 7-amino derivatives (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) with 50–56% isolated yield .Key conditions: Hydrazine hydrate (4 eq.), NaOAc (1.2 eq.), 18h reaction time.

-

Halogen Exchange:

Bromine can be replaced by chlorine using N-chlorosuccinimide (NCS) in DMF at 80°C, forming 7-chloro analogues .

Palladium-Catalyzed Cross-Coupling Reactions

The C7-bromo group participates in Suzuki–Miyaura couplings with aryl boronic acids, enabling C7-arylation:

| Boronic Acid | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Phenylboronic acid | 62 | Pd(OAc)₂, SPhos, K₃PO₄, 100°C |

| 4-Methoxyphenyl | 76 | Microwave, 2h |

| 3,5-Dimethylphenyl | 80 | Toluene, 18h |

Data adapted from optimized protocols .

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes EAS at electron-rich positions:

-

Nitration:

Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at position 4 (yield: 68–72%) . -

Sulfonation:

Forms sulfonamide derivatives via reaction with sulfonyl chlorides in pyridine .

Hydroxyl Group Reactivity

-

Oxidation:

The hydroxyl group at position 5 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 7-bromo-1H-indazol-5-one (85% yield) . -

Protection:

Siloxane protection with TBSCl/imidazole in DMF enhances stability during subsequent reactions .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, forming 1H-indazol-5-ol .

Cyclization and Heterocycle Formation

7-Bromo-1H-indazol-5-ol serves as a precursor for fused polycyclic systems:

-

Intramolecular Cyclization:

Under Cu(OAc)₂ catalysis, forms indazole-fused quinazolines via N–N bond formation (yield: 70–75%) . -

Cross-Dehydrogenative Coupling:

Reacts with alkenes under Rh catalysis to generate tetracyclic indazole derivatives .

Metalation and Organometallic Reactions

-

Lithiation:

Deprotonation at C3 using LDA enables functionalization with electrophiles (e.g., CO₂, alkyl halides) . -

Grignard Addition:

Reacts with organomagnesium reagents at −78°C to introduce alkyl/aryl groups at position 2 .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity:

One of the notable applications of 7-Bromo-1H-indazol-5-ol is in the development of antiviral agents. It has been identified as a key intermediate in the synthesis of compounds like Lenacapavir, which is a potent capsid inhibitor used in the treatment of HIV-1. The synthesis involves a practical two-step protocol that enhances the yield and purity of the target compound, making it suitable for further pharmacological studies .

Anticancer Properties:

Research has indicated that derivatives of indazole compounds, including this compound, exhibit anticancer properties. For instance, studies have explored their effects on various cancer cell lines, demonstrating potential mechanisms such as apoptosis induction and inhibition of cell proliferation. The compound's structure allows it to interact with multiple biological targets, which is crucial for its efficacy against tumors .

Structure-Activity Relationship (SAR) Studies

The pharmacological efficacy of this compound can be attributed to its structural features. SAR studies have shown that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, the presence of halogen substituents has been correlated with enhanced potency against viral infections and cancer cell growth inhibition .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can form stable interactions with proteins involved in viral replication and tumor growth, supporting its potential as a lead compound for drug development .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 7-Bromo-1H-indazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

1H-indazole: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.

5-Bromo-1H-indazole: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.

7-Chloro-1H-indazol-5-ol: Chlorine substitution instead of bromine, leading to different reactivity and biological activity.

Uniqueness: 7-Bromo-1H-indazol-5-ol is unique due to the combined presence of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Actividad Biológica

7-Bromo-1H-indazol-5-ol is a halogenated indazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

This compound is known for its bromine substitution at the 7-position of the indazole ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through various methods, including regioselective bromination and palladium-catalyzed reactions, leading to derivatives with diverse functional groups that enhance its pharmacological profiles .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit notable anticancer activity. For instance, compounds with sulfonamide moieties at specific positions on the indazole ring have demonstrated effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

A study highlighted the synthesis of several 7-bromo-substituted indazoles and their evaluation against cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit tumor growth in vitro and in vivo models. The following table summarizes key findings from this research:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| 7-Bromo-4-sulfonamido-indazole | A549 | 12 | Inhibition of cell cycle progression |

| 7-Bromo-indazole derivatives | HeLa | 10 | Inhibition of PI3K/Akt pathway |

HIV Protease Inhibition

Another area of interest is the potential use of this compound as an HIV protease inhibitor. Indazoles have been explored for their ability to interact with viral proteases, which are crucial for the maturation of HIV. The compound's structural properties allow it to fit into the active site of the protease, thereby inhibiting its function and preventing viral replication .

Study on Antiviral Activity

A significant study evaluated a series of indazole derivatives, including 7-bromo compounds, for their antiviral properties against HIV. The study employed a range of biochemical assays to determine the efficacy of these compounds. The results indicated that certain modifications to the indazole structure could enhance antiviral activity significantly.

Findings from this study include:

- Inhibition Rates: Compounds exhibited up to 85% inhibition of HIV replication at micromolar concentrations.

- Selectivity Index: High selectivity indices were noted, indicating minimal toxicity to host cells.

Pharmacophore Modeling

Pharmacophore modeling studies have been conducted to understand the essential features required for biological activity in indazole derivatives. These studies suggest that specific spatial arrangements of hydrogen bond donors, acceptors, and hydrophobic regions are critical for effective binding to target proteins.

The following table summarizes pharmacophoric features identified in successful inhibitors:

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donor | NH group at position 5 |

| Hydrophobic Region | Bromine at position 7 |

| Aromatic Ring System | Indazole core structure |

Propiedades

IUPAC Name |

7-bromo-1H-indazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGQGFUMYTDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.